Technical Monograph: 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one
Technical Monograph: 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one
This technical guide provides a comprehensive analysis of 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one , a highly functionalized pyridine scaffold used as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically kinase inhibitors and bicyclic heterocycles).[1]
[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
Executive Summary
1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one is a polysubstituted pyridine derivative characterized by significant steric congestion and electronic deficiency.[1] The molecule features an acetyl group at the C3 position, flanked by a chlorine atom at C2 and a methyl group at C4. This "sandwich" substitution pattern creates a unique reactivity profile where the carbonyl group is often twisted out of planarity, modulating its electrophilicity, while the C2 and C6 chlorine atoms offer orthogonal sites for nucleophilic aromatic substitution (SNAr).
Chemical Structure & Descriptors[1][2]
| Property | Detail |
| IUPAC Name | 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one |
| CAS Registry | Not widely listed; Analogous to 2,6-dichloro-4-methylnicotinic acid derivatives |
| Molecular Formula | C8H7Cl2NO |
| Molecular Weight | 204.05 g/mol |
| SMILES | CC1=C(C(=C(N=C1Cl)Cl)C(=O)C) |
| Appearance | Off-white to pale yellow crystalline solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Analysis (Sterics & Electronics)
-
Electronic Environment: The pyridine ring is highly electron-deficient due to the inductive withdrawal of the nitrogen atom and the two chlorine substituents.[1] The C3-acetyl group further deactivates the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack.
-
Steric Congestion: The C3-acetyl group is sterically crowded by the C2-chloro and C4-methyl groups.[1] This forces the carbonyl group to rotate out of the plane of the aromatic ring, reducing conjugation. This conformation impacts condensation reactions, often requiring forcing conditions or specific catalysts.[1]
Part 2: Synthetic Pathways[1][2][4]
The synthesis of this compound typically proceeds via the functionalization of 2,6-dichloro-4-methylnicotinonitrile or the corresponding acid chloride.[1] The nitrile route is preferred to avoid over-addition associated with Grignard reagents on esters.[1]
Primary Synthesis: Grignard Addition to Nitrile
This pathway ensures the selective formation of the ketone without producing the tertiary alcohol.
-
Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).[1]
-
Conditions: Anhydrous THF/Ether, -78°C to 0°C, followed by acidic hydrolysis.
Critical Control Point: The steric bulk at C4 inhibits the initial attack of the nucleophile. Higher temperatures or activation with Cu(I) salts may be required compared to simple nicotinonitriles.[1]
Alternative Synthesis: Acid Chloride Functionalization
Used when the carboxylic acid (2,6-dichloro-4-methylnicotinic acid) is the starting material.[1][4]
-
Activation: Conversion to acid chloride using Oxalyl Chloride/DMF (cat).
-
Coupling: Reaction with dimethylcadmium (
) or use of Weinreb Amide intermediate followed by Grignard addition.[1]
Figure 1: Synthetic pathways highlighting the Nitrile (Blue) and Acid Chloride (Red) routes.[1]
Part 3: Reactivity & Functionalization[1][4]
This scaffold offers three distinct "handles" for chemical modification, allowing for the construction of complex bicyclic heterocycles.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The molecule has two electrophilic sites on the ring: C2 and C6.[1]
-
C2-Cl Reactivity: The C2 position is activated by the adjacent ring nitrogen and the inductive effect of the C3-acetyl group.[1] However, it is sterically shielded by the acetyl group.
-
C6-Cl Reactivity: The C6 position is less sterically hindered (adjacent to C5-H) but slightly less activated electronically than C2.[1]
-
Outcome: Under mild conditions with small nucleophiles (e.g., hydrazine, amines), substitution often favors C6 . Under forcing conditions or with specific directing groups, C2 substitution can be achieved.[1][5]
Carbonyl Condensation & Heterocycle Formation
The C3-acetyl group serves as a precursor for fusing rings onto the pyridine core.[1]
-
Pyrazolo[3,4-b]pyridines: Reaction with hydrazine.[1] The hydrazine attacks the ketone first, followed by intramolecular SNAr displacement of the C2-chlorine.
-
1,8-Naphthyridines: Friedländer-type condensation with 2-aminopyridine derivatives (requires reduction of a nitro group or Pd-catalyzed amination first).[1]
"Magic Methyl" Benzylic Oxidation
The C4-methyl group is benzylic to the pyridine ring.[1] While deactivated by the electron-poor ring, it can be oxidized to the aldehyde or acid using strong oxidants (
Figure 2: Primary reactivity modes demonstrating heterocycle formation and regioselective substitution.
Part 4: Handling & Safety Protocol
As a halogenated pyridine derivative, this compound possesses specific hazards related to skin sensitization and aquatic toxicity.
| Hazard Class | Protocol |
| Skin/Eye Irritant | Strict PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] The compound is likely a potent skin sensitizer due to the reactive chlorines. |
| Inhalation | Fume Hood: Handle only in a well-ventilated fume hood. Dust may be irritating to the respiratory tract.[1] |
| Waste Disposal | Halogenated Organic Waste: Do not mix with general organic solvents if incineration protocols differ.[1] Segregate as halogenated waste.[1] |
| Reactivity | Incompatible with Strong Oxidizers/Bases: Avoid contact with strong bases (NaOH, KOH) unless in a controlled reaction, as this will trigger rapid hydrolysis or polymerization. |
References
-
Sarkar, A., et al. (2000).[1][4] Synthesis of conformationally restricted nicotine analogues.[1][4] Journal of Organic Chemistry.[1][5] (Discusses 2,6-dichloro-4-methylnicotinic acid precursors).[1]
-
BenchChem Technical Guide. (2025). Reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid derivatives.[1][6] (Analogous reactivity profiles).[1]
-
Linn, W. J., & Boekelheide, V. (1954).[7] Rearrangements of N-Oxides: Synthesis of Pyridyl Carbinols.[1][7] J. Am. Chem. Soc.[1][7] (Foundational pyridine functionalization chemistry).[1]
-
PubChem Compound Summary. (2025). 2,6-Dichloro-4-methylnicotinonitrile.[1][2][3] (Precursor data).[1]
Sources
- 1. Ketosulfone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. US10065953B2 - Imidazo[1,2-A]pyridine derivatives for use as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
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- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]
